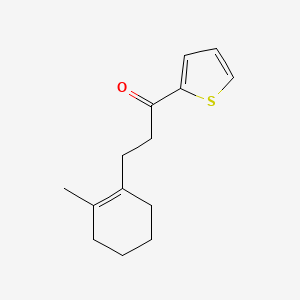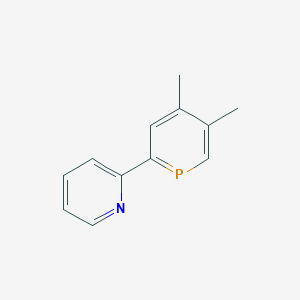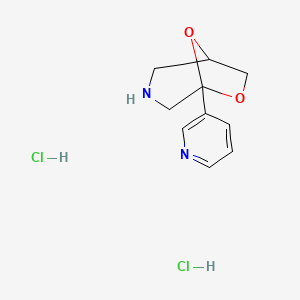
Tetradecyl 2-bromobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl 2-bromobutanoate is an organic compound with the molecular formula C18H35BrO2 and a molecular weight of 363.373 g/mol It is a member of the ester family, specifically a brominated ester, which contains a bromine atom attached to the butanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl 2-bromobutanoate typically involves the esterification of tetradecanol with 2-bromobutyric acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecyl 2-bromobutanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Tetradecyl 2-hydroxybutanoate or tetradecyl 2-aminobutanoate.
Reduction: Tetradecyl 2-butanol.
Oxidation: Tetradecyl 2-bromobutanoic acid.
Wissenschaftliche Forschungsanwendungen
Tetradecyl 2-bromobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of tetradecyl 2-bromobutanoate involves its interaction with biological membranes and enzymes. The bromine atom can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The ester group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecyl 4-bromobutanoate: Similar structure but with the bromine atom on the fourth carbon of the butanoate group.
Tetradecyl 2-chlorobutanoate: Chlorine atom instead of bromine.
Tetradecyl 2-bromopropanoate: Shorter carbon chain in the ester group.
Uniqueness
Tetradecyl 2-bromobutanoate is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This positioning can affect the compound’s solubility, stability, and overall bioactivity, making it a valuable compound for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
86711-88-8 |
|---|---|
Molekularformel |
C18H35BrO2 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
tetradecyl 2-bromobutanoate |
InChI |
InChI=1S/C18H35BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20)17(19)4-2/h17H,3-16H2,1-2H3 |
InChI-Schlüssel |
OGCJFBJGNIQKDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)C(CC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)


![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)


![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)


![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)



